molecular formula C14H17F3N2O2 B6628889 3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one

3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one

Cat. No.: B6628889
M. Wt: 302.29 g/mol
InChI Key: QVJJEPRYIYIINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one, also known as TFMK or TFMK-2, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TFMK-2 is a member of the azepanone family of compounds and has a unique chemical structure that makes it an interesting target for research.

Mechanism of Action

The mechanism of action of 3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one-2 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound-2 has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation.
Biochemical and Physiological Effects
This compound-2 has been shown to have a number of biochemical and physiological effects. In animal studies, this compound-2 has been shown to increase locomotor activity and decrease anxiety-like behavior. This compound-2 has also been shown to increase the release of dopamine and serotonin in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one-2 in lab experiments is its unique chemical structure, which makes it an interesting target for research. This compound-2 has also been shown to have a number of biochemical and physiological effects, which makes it a useful tool for studying the dopamine and serotonin systems in the brain. One limitation of using this compound-2 in lab experiments is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.

Future Directions

There are several potential future directions for research on 3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one-2. One area of interest is in the development of new treatments for mood disorders, such as depression and anxiety. This compound-2 has been shown to have an effect on the dopamine and serotonin systems in the brain, which makes it a promising target for drug development. Another potential future direction for research on this compound-2 is in the development of new tools for studying the dopamine and serotonin systems in the brain. This compound-2 has been shown to have a number of biochemical and physiological effects, which makes it a useful tool for studying these systems in animal models.

Synthesis Methods

The synthesis of 3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one-2 is a complex process that involves several steps. The first step is the reaction of 3-(Trifluoromethoxy)benzaldehyde with methylamine to form 3-(Trifluoromethoxy)benzylamine. The second step involves the reaction of the benzylamine with 2-bromoacetophenone to form this compound-2. The synthesis of this compound-2 requires careful attention to detail and precise measurements to ensure the purity and quality of the final product.

Scientific Research Applications

3-[[3-(Trifluoromethoxy)phenyl]methylamino]azepan-2-one-2 has been studied for its potential use in various scientific research applications. One area of interest is in the field of neuroscience, where this compound-2 has been shown to have an effect on the dopamine and serotonin systems in the brain. This compound-2 has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.

Properties

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methylamino]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)21-11-5-3-4-10(8-11)9-19-12-6-1-2-7-18-13(12)20/h3-5,8,12,19H,1-2,6-7,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJJEPRYIYIINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NCC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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